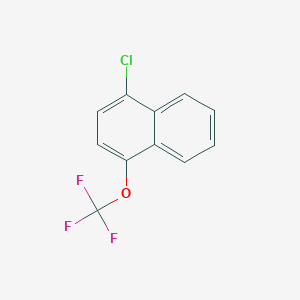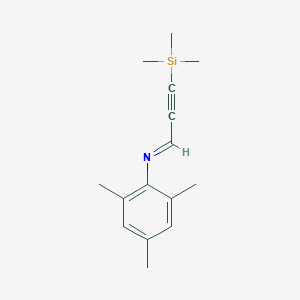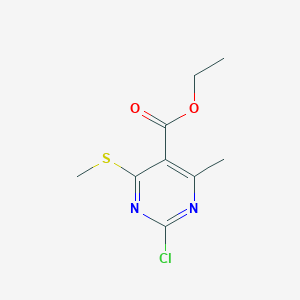
5,8-Dimethylquinoline-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-ジメチルキノリン-2,3-ジカルボン酸は、分子式C13H11NO4の複素環式有機化合物です。これはキノリンの誘導体であり、キノリン環の5位と8位に2つのメチル基、2位と3位に2つのカルボン酸基が存在することを特徴としています。
2. 製法
合成経路と反応条件
5,8-ジメチルキノリン-2,3-ジカルボン酸の合成は、通常、特定の条件下で適切な前駆体の環化を伴います。一般的な方法の1つは、5,8-ジメチルキノリンを二酸化炭素などの適切なカルボキシル化剤と、触媒の存在下で反応させることです。 反応条件には、ジカルボン酸基の形成を促進するために、しばしば高温高圧が含まれます .
工業生産方法
5,8-ジメチルキノリン-2,3-ジカルボン酸の工業生産には、反応パラメータと収率をよりよく制御できる連続フロー合成などの、よりスケーラブルなプロセスが含まれる場合があります。 高度な触媒系と最適化された反応条件を使用すると、生産プロセスの効率と費用対効果を高めることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylquinoline-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,8-dimethylquinoline with a suitable carboxylating agent, such as carbon dioxide, in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dicarboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process .
化学反応の分析
反応の種類
5,8-ジメチルキノリン-2,3-ジカルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、より高い酸化状態のキノリン誘導体を生成することができます。
還元: 還元反応は、カルボン酸基をアルコールなどの官能基に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤が含まれます。 反応条件には、通常、目的の変換を達成するための制御された温度、溶媒、触媒が含まれます .
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノリン-2,3-ジカルボン酸誘導体を生成する可能性があり、還元はキノリン-2,3-ジメタノール誘導体を生成する可能性があります .
4. 科学研究への応用
5,8-ジメチルキノリン-2,3-ジカルボン酸は、次のような多くの科学研究への応用があります。
化学: これは、より複雑なキノリン誘導体および複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害およびタンパク質-リガンド相互作用に関する研究で使用されています。
医学: 研究は、特に特定の酵素と経路を標的とした薬物の開発における治療薬としての可能性を探っています。
科学的研究の応用
5,8-Dimethylquinoline-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals .
作用機序
5,8-ジメチルキノリン-2,3-ジカルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合することで、特定の酵素を阻害し、その活性を調節することができます。 この相互作用は、さまざまな生化学的経路に影響を与え、細胞プロセスと機能の変化につながります .
6. 類似の化合物との比較
類似の化合物
- 5,7-ジメチルキノリン-3-カルボン酸
- 6,7-ジメチルキノリン-2,3-ジカルボン酸
- 2,8-ジメチルキノリン-3-カルボン酸エチルエステル
独自性
5,8-ジメチルキノリン-2,3-ジカルボン酸は、キノリン環の特定の置換パターンによりユニークであり、これは明確な化学的および生物学的特性を与えています。 類似の化合物と比較して、反応性、安定性、生物学的活性が異なる可能性があり、標的となる研究と用途のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- 5,7-Dimethylquinoline-3-carboxylic acid
- 6,7-Dimethylquinoline-2,3-dicarboxylic acid
- 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
5,8-Dimethylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
特性
CAS番号 |
948293-98-9 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC名 |
5,8-dimethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-6-3-4-7(2)10-8(6)5-9(12(15)16)11(14-10)13(17)18/h3-5H,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
XCMFJIFTQBKSGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)


![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)

![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)



